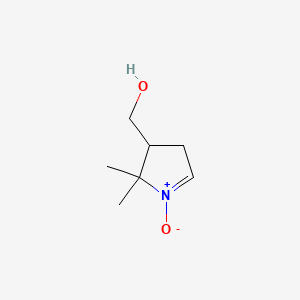

5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide is an organic compound . It is generally used as a free-radical spin-trapping agent, or electrophilic component during the synthesis of pyrrolidine derivatives . It may also be considered as 1,3-dipole in cycloaddition processes .

Synthesis Analysis

The spin traps substituted with some groups at the 4-position of dimethyl-1-pyrroline N-oxide (DMPO) were compared with DMPO itself regarding their abilities as spin traps and their physical properties . 5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide (4HMDMPO) was made by a unique method from 2(5H)-furanone .Molecular Structure Analysis

The molecular formula of 5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide is C7H13NO2 . Its molecular weight is 143.18 .Chemical Reactions Analysis

5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide is used to study radicals formed by enzymatic acetaldehyde oxidation .Physical And Chemical Properties Analysis

5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide is a white to faintly yellow solid or oil (depending on the temperature because of the low melting point) and is commercially available . It has a melting point of 27–28°C, a boiling point of 66–67°C/0.6mmHg, a density of 1.015g/mL at 25°C, and a refractive index of nD25 1.4940 . It is soluble in H2O, EtOH, MeOH, DMSO, and most organic solvents .Scientific Research Applications

Neuroprotective Agent

5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide (DMPO) is used as a neuroprotective agent due to its ability to trap nitric oxide, which plays a role in neurodegenerative diseases. By trapping nitric oxide, DMPO can help protect neurons from damage .

Spin Trapping of Radicals

DMPO is widely used in spin trapping, a method used to detect free radicals. It is particularly useful for studying radicals formed by enzymatic acetaldehyde oxidation and has been shown to decrease DNA damage in lymphocytes when incubated with NiCl2 .

Catalysis

DMPO can act as a ligand for metal complexes, serving as a catalyst in organic synthesis reactions. It provides high catalytic activity in oxidation reactions .

Metal Ion Sensing

Due to its ability to form stable complexes with metal ions, DMPO can be used as a sensor for detecting metal ions .

Synthesis of Pyrrolidine Derivatives

DMPO is used as an electrophilic component during the synthesis of pyrrolidine derivatives, which are valuable in various chemical syntheses .

1,3-Dipole in Cycloaddition Processes

As a 1,3-dipole, DMPO is involved in cycloaddition processes, which are crucial for constructing complex molecular structures .

Detection of Reactive Species by Mass Spectrometry A biotinylated analogue of DMPO has been developed for the specific capture and detection of highly reactive species by mass spectrometry. This application is significant for identifying proteins or peptides that interact with these reactive species .

Mechanism of Action

Target of Action

5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide, also known as (2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl)methanol, is primarily used as a free-radical spin-trapping agent . It is used in proteomics research and is known to be a neuroprotective agent .

Mode of Action

The compound acts as a spin trap , which is a chemical that can react with free radicals to form stable products . These stable products can then be studied using electron paramagnetic resonance (EPR) spectroscopy . It can also act as an electrophilic component during the synthesis of pyrrolidine derivatives .

Biochemical Pathways

It is used to study radicals formed by enzymatic acetaldehyde oxidation .

Pharmacokinetics

The compound is soluble in Chloroform, Dichloromethane, and Methanol . It is recommended to be stored at -20° C . .

Result of Action

The compound’s action results in the formation of stable products from free radicals . These stable products can then be studied using EPR spectroscopy . It has been used to study radicals formed by enzymatic acetaldehyde oxidation .

Action Environment

The compound is light sensitive, hygroscopic, and heat sensitive . It should be stored in the dark, under an inert gas, and kept cold . It is also incompatible with strong oxidizing agents and moisture .

Safety and Hazards

When handling 5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

properties

IUPAC Name |

(2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2)6(5-9)3-4-8(7)10/h4,6,9H,3,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYOGUBDFMPSLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC=[N+]1[O-])CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661938 |

Source

|

| Record name | (2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide | |

CAS RN |

176793-52-5 |

Source

|

| Record name | (2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(2-Amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B562845.png)